molecular formula C6H5BrO2S B1314318 Methyl 4-bromothiophene-2-carboxylate CAS No. 62224-16-2

Methyl 4-bromothiophene-2-carboxylate

Cat. No. B1314318
CAS RN: 62224-16-2
M. Wt: 221.07 g/mol
InChI Key: HPZXLAIWCQLSAR-UHFFFAOYSA-N
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Patent
US07262199B2

Procedure details

A biphasic mixture of 4-bromothiophene-2-carbaldehyde (13.2 g, 69.1 mmol, 1 equiv), sodium chlorite (9.40 g, 104 mmol, 1.50 equiv), sodium phosphate monobasic (9.53 g, 69.1 mmol, 1.00 equiv) in a mixture of t-BuOH (120 mL), 2-methyl-2-butene (20 mL), and water (50 mL) was stirred at 23° C. for 1 hour. More sodium chlorite 3.00 g, 33.2 mmol, 0.480 equiv) and a solution of sodium phosphate monobasic (3.00 g, 21.7 mmol, 0.315 equiv) in water (25 mL) were added. The resulting mixture was stirred for 1 hour, then concentrated. The residue was diluted with aqueous 0.1 N sodium hydroxide solution, and the resulting aqueous mixture was extracted with ethyl acetate (200 mL). The aqueous layer was then acidified to pH 2 with aqueous 1 N HCl solution and extracted with dichloromethane (3×100 mL). The organic layer was dried over sodium sulfate and concentrated. The residue was dissolved in anhydrous methanol (600 mL) and concentrated sulfuric acid (4 mL) was added. The resulting solution was heated at reflux for 48 hours. The reaction mixture was concentrated, then carefully partitioned between aqueous saturated sodium bicarbonate solution (400 mL) and ethyl acetate (2×200 mL). The organic layer was dried over sodium sulfate and concentrated to give methyl 4-bromothiophene-2-carboxylate (5-1) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ 7.69 (d, 1H, J=1.5 Hz), 7.44 (d, 1H, J=1.5 Hz), 3.90 (s, 3H).
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
9.53 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[O:8])[S:5][CH:6]=1.Cl([O-])=O.[Na+].OP([O-])(O)=O.[Na+].CC(=CC)C.C[C:25]([OH:28])(C)C>O>[Br:1][C:2]1[CH:3]=[C:4]([C:7]([O:28][CH3:25])=[O:8])[S:5][CH:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
BrC=1C=C(SC1)C=O
Name
Quantity
9.4 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
9.53 g
Type
reactant
Smiles
OP(=O)(O)[O-].[Na+]
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
3 g
Type
reactant
Smiles
OP(=O)(O)[O-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
CC(C)=CC
Name
Quantity
120 mL
Type
reactant
Smiles
CC(C)(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
was stirred at 23° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with aqueous 0.1 N sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
the resulting aqueous mixture was extracted with ethyl acetate (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in anhydrous methanol (600 mL)
ADDITION
Type
ADDITION
Details
concentrated sulfuric acid (4 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 hours
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
carefully partitioned between aqueous saturated sodium bicarbonate solution (400 mL) and ethyl acetate (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(SC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.